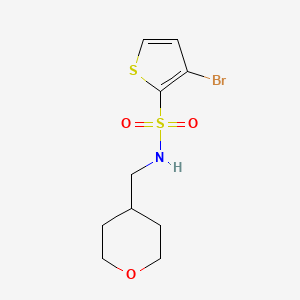
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide, commonly known as CPBS, is a chemical compound that has been widely used in scientific research for its unique properties. CPBS is a sulfonamide derivative that is commonly used as a probe molecule to study the interactions between proteins and ligands.
Mechanism of Action
CPBS acts as a competitive inhibitor of protein-ligand interactions. It binds to the active site of the protein, preventing the ligand from binding. This mechanism of action allows researchers to study the binding of ligands to proteins in a controlled environment.
Biochemical and Physiological Effects:
CPBS has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not affect cell viability, proliferation, or apoptosis. CPBS has also been shown to have no significant effects on animal behavior or physiology.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPBS is its ability to act as a competitive inhibitor in protein-ligand interactions. This allows researchers to study the binding of ligands to proteins in a controlled environment. CPBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of CPBS is its specificity. It only binds to certain proteins and may not be effective in studying the interactions of other proteins. Additionally, CPBS may not be effective in studying the interactions of ligands that bind to allosteric sites on proteins.
Future Directions
There are several future directions for CPBS research. One area of interest is the development of CPBS derivatives with improved specificity for certain proteins. Another area of interest is the use of CPBS in the development of new drugs for the treatment of diseases. CPBS has also been used in the development of biosensors for the detection of ligands in biological samples.
Synthesis Methods
CPBS can be synthesized by reacting 4-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields CPBS as a white crystalline solid with a melting point of 174-176°C.
Scientific Research Applications
CPBS is commonly used as a probe molecule to study the interactions between proteins and ligands. It has been used to study the binding of ligands to the ATP-binding site of protein kinases, as well as the binding of ligands to the active site of enzymes. CPBS has also been used to study the binding of ligands to the estrogen receptor.
properties
IUPAC Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-6-9(12)2-3-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYIYROZDEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)




![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)

![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)
![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)